molecular formula C19H17ClN4O2S B2559955 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-86-5

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2559955
CAS RN: 887219-86-5
M. Wt: 400.88
InChI Key: YFXGJNMYRPAQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives, closely related to the thiazolotriazole class, has shown significant antinociceptive and anti-inflammatory activities. These compounds are synthesized and evaluated using various pharmacological models, indicating their potential for developing new therapeutic agents (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).

Molecular Docking and Anticancer Agents

A study on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents involved molecular docking to predict interactions with cancer targets. This approach signifies the compound's utility in designing drugs with specific biological activities, showcasing the potential of heterocyclic compounds in cancer therapy (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Luminescent Properties

The research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, including triazoles, highlights their blue-green luminescent properties. These findings are crucial for developing new materials for optoelectronic applications, indicating the diverse utility of heterocyclic compounds beyond biological activities (Xiao-wei Li, Hong‐Yan Li, Gao‐feng Wang, et al., 2012).

Antimicrobial and Antioxidant Activities

Pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies demonstrate the potential of these compounds in addressing microbial resistance and oxidative stress-related conditions, highlighting the broad applicability of heterocyclic chemistry in drug development (N. F. Tay, M. Duran, I. Kayağil, et al., 2022).

properties

IUPAC Name

5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-13-7-2-1-6-12(13)15(23-9-3-4-10-23)16-18(25)24-19(27-16)21-17(22-24)14-8-5-11-26-14/h1-2,5-8,11,15,25H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXGJNMYRPAQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.